![molecular formula C26H26N4O2 B2759413 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-isopropylphenyl)urea CAS No. 1796922-43-4](/img/structure/B2759413.png)
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-isopropylphenyl)urea
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Description
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-isopropylphenyl)urea is a useful research compound. Its molecular formula is C26H26N4O2 and its molecular weight is 426.52. The purity is usually 95%.
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Scientific Research Applications
Novel Sequential Three-Component Reaction
1,2-Diaza-1,3-dienes react as Michael acceptors with primary amines, forming α-aminohydrazone derivatives that couple in situ with isocyanates. This leads to intramolecular ring closure to selectively form a substituted hydantoin ring, introducing a hydrazone side chain that enables access to novel 5-acyl derivatives challenging to obtain through other methods (Attanasi et al., 2011).
High Affinity Selective Antagonists
Development of radioiodinated 1,4-benzodiazepines as high affinity selective antagonists at cholecystokinin types 1 and 2 receptors. These compounds exhibit superior binding to human tumor tissues compared to established peptidic CCK agonist radioligands, suggesting potential for in vivo tumor targeting (Akgün et al., 2009).
Neurotropic Activity
Investigation into benzohydrylamines and benzohydrylureas for neurotropic activity, revealing that substituting a heterocyclic residue for one of the phenyl fragments in antiepileptic drugs could retain anticonvulsant properties. This study provides insights into the structural modification of neurotropic agents (Shamshin et al., 2001).
Anticancer Agents
Synthesis and evaluation of 4-aryl-thieno[1,4]diazepin-2-one derivatives as anticancer agents, with several compounds showing potent antiproliferative activities against melanoma and hematopoietic cell lines. A specific compound emerged as a very potent multi-protein kinase inhibitor, presenting a promising avenue for cancer therapeutics development (Lee et al., 2018).
Catalytic CO2 Conversion
Efficient conversion of CO2 via grafting urea group into a copper-based metal-organic framework with hierarchical porosity. This approach achieves high efficiency in CO2 cycloaddition with propene oxide to produce cyclic carbonate, highlighting a synergic effect for CO2 chemical conversion under ambient conditions (Wei & Ye, 2019).
properties
IUPAC Name |
1-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(2-propan-2-ylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-17(2)19-13-7-9-15-21(19)27-26(32)29-24-25(31)30(3)22-16-10-8-14-20(22)23(28-24)18-11-5-4-6-12-18/h4-17,24H,1-3H3,(H2,27,29,32)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVXLEDILFOJEZ-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-isopropylphenyl)urea |
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